molecular formula C21H17FO3 B11612831 5-butyl-3-(4-fluorophenyl)-7H-furo[3,2-g]chromen-7-one

5-butyl-3-(4-fluorophenyl)-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11612831
M. Wt: 336.4 g/mol
InChI Key: BMGHKHOKTAZUSV-UHFFFAOYSA-N
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Description

5-butyl-3-(4-fluorophenyl)-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenones. This compound is characterized by the presence of a furan ring fused to a chromenone structure, with additional butyl and fluorophenyl substituents. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-butyl-3-(4-fluorophenyl)-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product. The scalability of the Suzuki–Miyaura coupling reaction makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-butyl-3-(4-fluorophenyl)-7H-furo[3,2-g]chromen-7-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide in ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-butyl-3-(4-fluorophenyl)-7H-furo[3,2-g]chromen-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-butyl-3-(4-fluorophenyl)-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in inflammatory pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Chroman-4-one: A structurally related compound with a chromenone core but lacking the furan ring.

    Fluorophenyl derivatives: Compounds with similar fluorophenyl substituents but different core structures.

Uniqueness

The presence of both the furan ring and the chromenone structure, along with the butyl and fluorophenyl substituents, makes 5-butyl-3-(4-fluorophenyl)-7H-furo[3,2-g]chromen-7-one unique. This combination of structural features contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

Molecular Formula

C21H17FO3

Molecular Weight

336.4 g/mol

IUPAC Name

5-butyl-3-(4-fluorophenyl)furo[3,2-g]chromen-7-one

InChI

InChI=1S/C21H17FO3/c1-2-3-4-14-9-21(23)25-20-11-19-17(10-16(14)20)18(12-24-19)13-5-7-15(22)8-6-13/h5-12H,2-4H2,1H3

InChI Key

BMGHKHOKTAZUSV-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)F

Origin of Product

United States

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